molecular formula C16H6O6 B1274265 [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone CAS No. 36978-41-3

[4,5'-Biisobenzofuran]-1,1',3,3'-tetrone

Cat. No.: B1274265
CAS No.: 36978-41-3
M. Wt: 294.21 g/mol
InChI Key: FYYYKXFEKMGYLZ-UHFFFAOYSA-N
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Description

[4,5'-Biisobenzofuran]-1,1',3,3'-tetrone is a useful research compound. Its molecular formula is C16H6O6 and its molecular weight is 294.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1,3-dioxo-2-benzofuran-5-yl)-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6O6/c17-13-9-5-4-7(6-11(9)15(19)21-13)8-2-1-3-10-12(8)16(20)22-14(10)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYYKXFEKMGYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068015
Record name [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone
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Molecular Weight

294.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36978-41-3
Record name 2,3′,3,4′-Biphenyltetracarboxylic dianhydride
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Record name (4,5'-Biisobenzofuran)-1,1',3,3'-tetrone
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Record name [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone
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Record name [4,5'-Biisobenzofuran]-1,1',3,3'-tetrone
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Record name 3,4'-Biphthalic Anhydride
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Synthesis routes and methods I

Procedure details

2,3,3′,4′-Biphenyltetracarboxylic acid (4) (33 gm, 100 mmol) was suspended in minimum amount of acetic anhydride and heated to reflux for 4 hours. The reaction mixture was cooled to room temperature. The corresponding dianhydride precipitated out and was collected and washed with ether to remove trace of acetic acid before drying under vacuum to afford 26.5 g (90%) of a-BPDA. Mp=195-196° C.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

Acetic anhydride (400 ml.) was added to 116 g of 2,3,3',4'-biphenyltetracarboxylic acid having a melting point of 195° to 205°C., and the mixture was heated under reflux for 4 hours. The mixture was cooled, and allowed to stand. The crystals formed were filtered to provide 83 g (yield 80% of theoretical) of 2,3,3',4'-biphenyltetracarboxylic dianhydride having a melting point of 196° to 204°C. By further concentration of the filtrate, 17 g (16%) of 2,3,3',4'-biphenyltetracarboxylic dianhydride was obtained.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the molecular formula and weight of a-BPDA?

A1: The molecular formula of a-BPDA is C16H6O6, and its molecular weight is 290.20 g/mol.

Q2: What is the significance of the crystal structure of a-BPDA?

A2: X-ray diffraction analysis reveals that a-BPDA possesses a rigid, non-coplanar, and non-linear structure. [] This unique structure influences the properties of the resulting polyimides.

Q3: How does the structure of a-BPDA differ from its symmetrical counterpart, 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA)?

A3: Unlike the symmetrical s-BPDA, a-BPDA has an asymmetrical arrangement of the carboxylic anhydride groups on the biphenyl ring. This asymmetry significantly impacts the properties of the derived polyimides, particularly their solubility and glass transition temperatures. [, ]

Q4: What makes a-BPDA suitable for high-temperature applications?

A4: Polyimides synthesized from a-BPDA exhibit exceptional thermal stability, with glass transition temperatures often exceeding 300°C and decomposition temperatures above 500°C. [, ] This high thermal resistance makes them suitable for demanding applications in aerospace and electronics.

Q5: How does the incorporation of a-BPDA affect the melt viscosity of polyimide resins?

A5: a-BPDA generally contributes to lower melt viscosities in polyimide resins compared to its symmetrical counterpart, s-BPDA. [, ] This characteristic is highly desirable for processing techniques like Resin Transfer Molding (RTM), where good resin flow is essential.

Q6: Does the research mention any catalytic properties or applications of a-BPDA itself?

A6: The provided research focuses primarily on a-BPDA as a building block for polyimides and does not delve into its independent catalytic properties.

Q7: Has computational chemistry been utilized in the research of a-BPDA-based polyimides?

A7: Yes, molecular simulations and dielectric analysis have been employed to understand the relationship between the structure of a-BPDA-based co-polyimides and their properties. These studies have confirmed that the distorted noncoplanar structure induced by a-BPDA leads to a large amount of free volume, influencing properties like melt viscosity and glass transition temperature. []

Q8: How do modifications to the a-BPDA structure affect the resulting polyimide properties?

A8: Structural variations in a-BPDA-based polyimides, such as incorporating flexible ether linkages or copolymerizing with other dianhydrides, can fine-tune properties like solubility, glass transition temperature, and toughness. [, , ]

Q9: How does the asymmetry of a-BPDA affect the solubility of the derived polyimides?

A9: The asymmetrical structure of a-BPDA disrupts the close packing of polymer chains, leading to enhanced solubility in various organic solvents compared to polyimides derived from symmetrical dianhydrides. [, ] This improved solubility is advantageous for processing and applications requiring solution-based techniques.

Q10: How does the presence of fluorine atoms influence the properties of a-BPDA-based polyimides?

A10: Incorporating fluorine-containing diamines into a-BPDA-based polyimides can enhance solubility, reduce dielectric constants, and lower moisture absorption compared to their non-fluorinated counterparts. [] These properties are particularly beneficial for applications in microelectronics.

Q11: What are the advantages of using a-BPDA in the development of colorless polyimides?

A11: a-BPDA has been successfully employed to create colorless polyimides with high transparency in the visible light region. [, ] This characteristic is crucial for applications requiring optically transparent materials, such as displays and flexible electronics.

Q12: How does the molecular weight of a-BPDA-based oligomers influence their processing and properties?

A12: Controlling the molecular weight of a-BPDA-based oligomers is essential for balancing properties like glass transition temperature, melt viscosity, and toughness. [, ] Lower molecular weight oligomers generally exhibit lower melt viscosities, improving processability, while higher molecular weight counterparts often possess enhanced thermal and mechanical properties.

Q13: What is the significance of phenylethynyl end-capping in a-BPDA-based polyimides?

A13: End-capping a-BPDA-based polyimides with phenylethynyl groups provides a mechanism for thermal crosslinking, further enhancing their thermal stability and mechanical properties at elevated temperatures. [, , ] This approach is particularly useful for high-performance applications.

Q14: How does a-BPDA contribute to the development of high-performance polyimide foams?

A14: a-BPDA plays a crucial role in creating high-temperature resistance polyimide foams with excellent thermal stability and mechanical properties. [, ] The rigid structure of a-BPDA contributes to the dimensional stability and high glass transition temperatures of these foams.

Q15: What are the potential applications of a-BPDA-based polyimides in composite materials?

A15: Due to their exceptional thermal stability, mechanical strength, and processability, a-BPDA-based polyimides are promising matrix materials for high-performance composites, particularly in demanding applications like aerospace structures. [, , ]

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